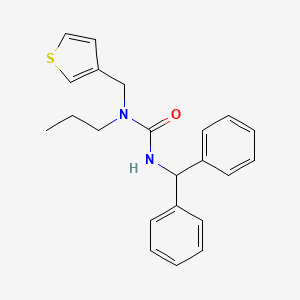

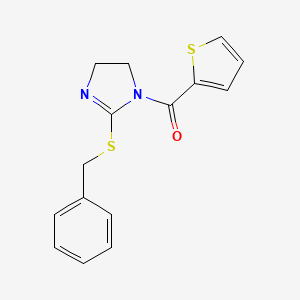

3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Applications De Recherche Scientifique

Versatile Synthesis Methods

A novel access to benzhydryl-phenylureas, including compounds structurally related to 3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea, was discovered through an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. This method demonstrates an easy route to substituted 1-benzhydryl-3-phenyl-ureas, showcasing the versatility of synthesis techniques for such compounds (Muccioli et al., 2003).

Structural and Vibrational Characterization

1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, was synthesized and characterized, providing insights into the structural, vibrational, and electronic characteristics of urea derivatives. The study found that the U-shape conformation and the ability to form an intramolecular N–H⋯OC hydrogen bond are key features, offering a foundation for understanding the physical and chemical properties of similar compounds (Lestard et al., 2015).

Mechanistic Insights into Arynes Insertion

Research into the insertion of arynes into thioureas, including compounds akin to this compound, revealed a new route to functionalized amidines. This contrasts with the reaction of ureas, which proceeds via benzyne σ-insertion into the C-N bond, highlighting an operationally simple method for generating diverse amidine structures (Biswas & Greaney, 2011).

Application in Catalysis

An example of application in catalysis is demonstrated through the use of alpha-aminodiphenylmethane as a convenient ammonia equivalent in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process signifies the potential of utilizing such urea derivatives in synthetic chemistry to achieve primary amines through catalytic hydrogenation (Haak et al., 2000).

Novel Templates for CB1 Cannabinoid Receptor Inverse Agonists

Finally, new 1-benzhydryl-3-phenylurea derivatives, including the thiourea isosteres, were synthesized and evaluated for their human CB1 and CB2 cannabinoid receptor affinity. These compounds proved to be selective CB1 cannabinoid receptor ligands, acting as inverse agonists. This discovery opens up new avenues for the development of therapeutic agents targeting the endocannabinoid system (Muccioli et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-2-14-24(16-18-13-15-26-17-18)22(25)23-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,17,21H,2,14,16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVBGCZTQBOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)

![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)

![4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2846958.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2846960.png)

![2-[2-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2846961.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2846968.png)

![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2846973.png)